Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Description
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a thiophene-based small molecule characterized by:
- A thiophene core substituted at positions 2 (amino group), 3 (propyl ester), and 4 (4-tert-butylphenyl group).
- A bulky tert-butyl substituent on the para position of the phenyl ring, contributing to steric hindrance and hydrophobicity.
- A propyl ester chain, which enhances lipophilicity compared to shorter alkyl esters.
Properties
IUPAC Name |
propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-10-21-17(20)15-14(11-22-16(15)19)12-6-8-13(9-7-12)18(2,3)4/h6-9,11H,5,10,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHNTXCYSPCJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155741 | |
| Record name | Propyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904998-99-8 | |
| Record name | Propyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904998-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with an appropriate amine and carboxylate ester. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ester Hydrolysis
The propyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the molecule.
Conditions :
-
Reagents : LiOH·H₂O
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Solvent : THF/H₂O (1:1)
-
Temperature : Room temperature (rt)
-
Time : 1.5 hours
Mechanism :
The ester undergoes nucleophilic attack by hydroxide, forming a tetrahedral intermediate that collapses to release the carboxylate. Acid workup protonates the carboxylate to the free acid.
Applications :
The carboxylic acid derivative serves as a precursor for amide bond formation or further esterification.
Amino Group Acylation
The primary amino group at the 2-position of the thiophene ring participates in acylation reactions, enabling the introduction of diverse acyl moieties.
Conditions :
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Reagents : Acid chlorides or carboxylic acids with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium)
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Base : DIPEA (N,N-diisopropylethylamine)
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Solvent : DMF
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Temperature : rt
-
Time : Overnight
Example Reaction :
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate + 4-chlorobenzoyl chloride → Propyl 2-(4-chlorobenzamido)-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Key Data :
| Reagent | Product | Yield (%) |
|---|---|---|
| Trifluoroacetic anhydride | Trifluoroacetamide derivative | 61 |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzamido derivative | 75 |
Electrophilic Bromination
The electron-rich thiophene ring undergoes bromination at the 5-position, facilitated by the amino group’s activating effects.
Conditions :
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Reagents : N-Bromosuccinimide (NBS), p-toluenesulfonic acid (p-TsOH)
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Solvent : Dichloromethane (DCM)
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Temperature : rt
-
Time : 6 hours
Mechanism :
NBS generates bromine radicals, which abstract hydrogen from the thiophene ring, followed by bromine addition.
Product :
Propyl 2-amino-5-bromo-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Cross-Coupling Reactions
The brominated derivative participates in Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups.
Conditions :
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Catalyst : Tetrakis(triphenylphosphine)palladium(0)
-
Ligand : None required
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Base : Na₂CO₃
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Solvent : THF/H₂O (1:1)
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Temperature : 60°C
-
Time : 6 hours
Example Reaction :
Propyl 2-amino-5-bromo-4-(4-tert-butylphenyl)thiophene-3-carboxylate + Phenylboronic acid → Propyl 2-amino-5-phenyl-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Oxidation of the Thiophene Ring
Controlled oxidation converts the thiophene ring to a thiophene-1,1-dioxide, altering electronic properties.
Conditions :
-
Reagents : m-Chloroperbenzoic acid (m-CPBA)
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Solvent : DCM
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Temperature : 0°C → rt
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Time : 12 hours
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Yield : 70–85% (extrapolated from analogous systems)
Product :
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-1,1-dioxide-3-carboxylate
Ester Transposition
The propyl ester can be transposed to other esters (e.g., methyl or ethyl) via acid-catalyzed transesterification.
Conditions :
Product :
Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Mechanistic and Structural Insights
-
Steric Effects : The 4-tert-butylphenyl group imposes steric hindrance, directing electrophilic substitution to the 5-position of the thiophene ring .
-
Electronic Effects : The amino group activates the thiophene ring toward electrophilic attack, while the ester group withdraws electron density, moderating reactivity .
Scientific Research Applications
Medicinal Chemistry
- Pharmacological Potential : Research indicates that thiophene derivatives can exhibit significant biological activity, including anti-inflammatory and anticancer properties. Preliminary studies suggest that propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate may possess similar pharmacological effects, although further investigation is necessary to elucidate its mechanisms of action and efficacy in therapeutic contexts.
- Synthesis of Analogues : The compound serves as a precursor in the synthesis of various analogues, which can be tailored for specific biological targets. The functional groups present allow for modifications that can enhance bioactivity or selectivity toward particular pathways.
Materials Science
- Organic Electronics : Due to its electronic properties, this compound may find applications in organic semiconductors and photovoltaic devices. The presence of the thiophene ring contributes to charge transport characteristics essential for these applications.
- Polymer Chemistry : The compound can be utilized in the development of new polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve stability and performance in various industrial applications.
Biological Research
- Interaction Studies : Investigating the interactions of this compound with biological molecules is crucial for understanding its potential roles in cellular processes. These studies typically focus on binding affinities and the effects on cellular signaling pathways.
- Cell Cycle Regulation : Initial studies suggest that compounds with similar structures may influence cell cycle proteins, indicating that this compound could play a role in cancer research by modulating cell proliferation .
Mechanism of Action
The mechanism of action of Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and anti-cancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and two analogs:
Key Observations:
cyclohexyl: Moderately hydrophobic with conformational rigidity, offering a balance between bulk and lipophilicity . ethoxy: Introduces polarity via the oxygen atom, enhancing solubility in aqueous-organic mixtures but reducing steric bulk .
Molecular Weight :
- The tert-butyl analog (317.44 g/mol) is lighter than the cyclohexyl derivative (329.46 g/mol) but heavier than the ethoxy analog (305.39 g/mol), reflecting substituent contributions.
Biological Activity
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate, a compound with the molecular formula and a molecular weight of 317.45 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.45 g/mol |
| CAS Number | 904998-99-8 |
| MDL Number | MFCD02090948 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds of this class may exhibit:
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Protection against neurodegenerative processes, possibly through the inhibition of amyloid-beta aggregation.
Efficacy in Studies
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity, enhancing cell viability significantly when co-administered with amyloid-beta peptides. The results showed an increase in cell viability from 43.78% to 62.98% when treated with the compound alongside amyloid-beta .
- Antioxidant Activity : The compound has been evaluated for its ability to mitigate oxidative stress in cellular models. Preliminary data suggest it exhibits moderate antioxidant properties, contributing to cellular protection mechanisms against oxidative damage .
- Anti-inflammatory Effects : this compound has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models, indicating its role in modulating inflammatory responses .
Study 1: Neuroprotective Efficacy
A study conducted on astrocyte cultures treated with amyloid-beta demonstrated that this compound significantly improved cell survival rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in Alzheimer's disease models.
Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing the antioxidant capabilities of various thiophene derivatives, this compound exhibited a notable ability to reduce oxidative stress markers, suggesting its utility in formulations aimed at combating oxidative damage in neurodegenerative diseases .
Q & A
Q. What synthetic routes are commonly employed for the preparation of Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate?
The compound is typically synthesized via multi-step reactions, including cyclocondensation of α-cyanoacetates with chalcones in the presence of sulfur or via base-catalyzed three-component reactions. Key steps involve the formation of the thiophene core, followed by functionalization of the 4-position with the tert-butylphenyl group. Characterization relies on H NMR, C NMR, and HRMS to confirm regiochemistry and purity .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming the thiophene backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Computational tools like XLogP3 can predict hydrophobicity (e.g., XLogP ≈ 4), aiding in solubility assessments for biological assays .
Q. What safety protocols should be followed when handling this compound?
The compound may cause skin/eye irritation and respiratory toxicity. Use PPE (nitrile gloves, chemical goggles), work in a fume hood, and avoid dust generation. In case of exposure, flush affected areas with water for ≥15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers, and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR shifts (e.g., overlapping signals from aromatic protons) can be addressed by advanced techniques like 2D NMR (COSY, HSQC) or computational modeling (DFT calculations). Cross-validation with X-ray crystallography using programs like SHELXL or WinGX provides definitive structural assignments .
Q. What strategies optimize the yield of thiophene derivatives in multi-step syntheses?
Reaction optimization includes:
- Catalyst screening : Base catalysts (e.g., KCO) improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions. Monitoring intermediates via TLC and adjusting stoichiometry of sulfur or α-cyanoacetates can further improve yields .
Q. How does the tert-butylphenyl substituent influence the compound’s electronic properties?
The electron-donating tert-butyl group increases steric bulk, reducing π-π stacking interactions in the solid state. Computational studies (e.g., DFT) show it stabilizes the HOMO-LUMO gap, enhancing photophysical properties. Comparative studies with analogs (e.g., cyclohexyl or methoxy substituents) reveal substituent-dependent bioactivity .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
The compound’s low melting point and tendency to form oils complicate crystallization. Strategies include:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding affinities to enzymes like kinases or GPCRs. QSAR models correlate substituent effects (e.g., tert-butyl vs. methyl groups) with inhibitory activity. Validate predictions using in vitro assays (e.g., IC measurements) .
Methodological Notes
- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS + XRD) to resolve ambiguities.
- Experimental Design : Use fractional factorial designs to screen reaction variables (catalyst, solvent, temperature) efficiently.
- Safety Compliance : Document OSHA/NIOSH exposure limits and ensure facilities have eyewash stations and ventilation systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
